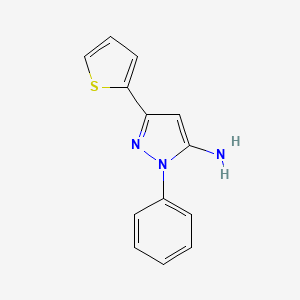

1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-phenyl-5-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGSXFFNBNQVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds in the presence of a base . Another method includes the reaction of substituted hydrazines with 1,3-diketones under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Condensation Reactions Leading to Heterocyclic Systems

This compound participates in multicomponent condensation reactions to form fused heterocycles. A notable example is its reaction with α,β-unsaturated carbonyl derivatives (e.g., 3,3-bis(methylthio)-1-phenylprop-2-en-1-one) under acidic conditions, yielding pyrazolo[3,4-b]pyridines (Figure 1) .

Mechanism :

-

Nucleophilic Attack : The primary amine at position 5 attacks the carbonyl carbon of the α,β-unsaturated ketone.

-

Cyclization : Intramolecular attack forms a six-membered ring, followed by tautomerization to re-aromatize the pyrazole.

-

Elimination : Loss of methyl mercaptan (MeSH) completes the formation of the pyrazolopyridine scaffold .

Applications :

-

Pyrazolo[3,4-b]pyridines are pharmacologically relevant, with potential as kinase inhibitors or anticancer agents .

Amide Formation via Carboxylic Acid Coupling

The primary amine reacts with carboxylic acids (e.g., 5-bromothiophene-2-carboxylic acid) to form amides. This reaction is catalyzed by TiCl₄ or DMAP/DCC (Table 1) .

| Catalyst | Base/Solvent | Yield | Reference |

|---|---|---|---|

| TiCl₄ | Pyridine | 12% | |

| DMAP/DCC | CH₂Cl₂ | 48% |

Key Observations :

-

TiCl₄-mediated reactions suffer from low yields due to competing side reactions.

-

DMAP/DCC systems improve efficiency by activating the carboxylic acid as an acyl chloride intermediate .

Substitution at the Thiophene Ring

Electrophilic substitution (e.g., bromination, nitration) occurs regioselectively at the thiophene moiety. For example:

-

Bromination with NBS (N-bromosuccinimide) introduces a bromine atom at position 5 of the thiophene ring .

Hydrolysis of Ester Derivatives

Ester groups introduced via condensation (e.g., ethyl cyanoacetate adducts) undergo hydrolysis under acidic or basic conditions to yield carboxylic acids .

Example :

Role of Tautomerism

The pyrazole ring undergoes keto-enol tautomerism, influencing reactivity. For instance, enolization facilitates nucleophilic attack during condensation .

Solvent and Temperature Effects

Scientific Research Applications

Biological Activities

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine exhibits a range of biological activities that make it a candidate for further research:

1. Anticancer Properties

- Studies have indicated that this compound may possess anticancer properties, making it a target for drug development in oncology. Its structural features allow for interactions with cellular pathways involved in cancer progression .

2. Antimicrobial Activity

- The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. This property is particularly valuable in the development of new antibiotics in response to rising antibiotic resistance .

3. Anti-inflammatory Effects

- Preliminary studies suggest that 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications and potential of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine:

1. Anticancer Research

- A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in anticancer drug development. The structural modifications were shown to enhance efficacy against specific cancer types .

2. Antimicrobial Evaluation

- In a comparative study, various pyrazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine showed significant activity, outperforming some traditional antibiotics .

3. Anti-inflammatory Activity Assessment

Mechanism of Action

The biological activities of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine are attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to its observed effects .

Comparison with Similar Compounds

- 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

- 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-yl)acrylamide

Uniqueness: 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, with the molecular formula CHNS and CAS number 161952-26-7, is a compound of interest due to its diverse biological activities. This pyrazole derivative has been synthesized and evaluated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the current understanding of its biological activity based on recent studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 241.32 g/mol |

| IUPAC Name | 2-phenyl-5-thiophen-2-ylpyrazol-3-amine |

| CAS Number | 161952-26-7 |

Antimicrobial Activity

Recent studies have demonstrated that 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition Zones : In vitro tests revealed that this compound shows considerable inhibition against Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics like streptomycin .

- Minimum Inhibitory Concentration (MIC) : The MIC values were reported to be in the range of 31.25 to 62.5 μg/mL for certain derivatives, indicating moderate to strong antimicrobial activity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways.

Research Insights:

- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

- Comparative Studies : In animal models, the compound showed effects comparable to indomethacin, a well-known anti-inflammatory drug .

Anticancer Activity

The anticancer potential of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine has been explored in various studies.

Results from Case Studies:

- Cell Line Testing : The compound was tested against multiple cancer cell lines, including lung (A549), colon (HT29), and liver (SMMC7721) cancer cells. It exhibited cytotoxic effects with IC50 values indicating effective dose ranges .

- Mechanisms of Action : It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- The synthesis typically involves cyclocondensation of phenylhydrazine derivatives with α,β-unsaturated carbonyl precursors. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., DMF or THF) for improved solubility of intermediates.

- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions to control cyclization regioselectivity .

- Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR :

- ¹H NMR : Look for pyrazole NH₂ protons (~5.0–6.0 ppm, broad singlet) and thiophene protons (6.8–7.5 ppm).

- ¹³C NMR : Confirm pyrazole C-5 (δ ~150 ppm) and thiophene C-2 (δ ~127 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂ group).

- IR : N-H stretching (~3400 cm⁻¹) and aromatic C=C/C-N vibrations (1600–1450 cm⁻¹) .

Q. How can researchers ensure compound purity, and what analytical methods validate it?

- HPLC : Use a C18 column (ACN/H₂O mobile phase) with UV detection at 254 nm; aim for >95% purity.

- Melting Point : Compare observed values (e.g., 180–185°C) with literature to confirm consistency.

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide, and how is SHELX software applied in refinement?

- Crystal Structure : The pyrazole and thiophene rings adopt a near-planar conformation, with dihedral angles <10°. Hydrogen bonding between NH₂ and adjacent heteroatoms stabilizes the lattice .

- SHELX Workflow :

Use SHELXD for phase determination via direct methods.

Refine with SHELXL , applying anisotropic displacement parameters and restraints for disordered regions.

Validate using R-factor convergence (<0.05) and electron density maps .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Case Study : Replacing the phenyl group with a 4-fluorophenyl moiety (as in related compounds) increases enzyme inhibition (e.g., PTP1B IC₅₀ from 12 µM to 3 µM) due to enhanced hydrophobic interactions .

- Methodology :

- Perform docking studies (AutoDock Vina) to predict binding poses.

- Validate via enzyme assays (e.g., spectrophotometric monitoring of phosphatase activity) .

Q. How can conflicting biological activity data be resolved?

- Example : Discrepancies in antimicrobial activity (e.g., MIC values varying 10-fold across studies) may arise from:

- Assay Conditions : Differences in bacterial strain viability or culture media pH.

- Compound Stability : Degradation in DMSO stock solutions over time.

- Resolution :

- Standardize protocols (CLSI guidelines).

- Use fresh stocks and include stability controls (HPLC monitoring) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction :

- SwissADME : Input SMILES to estimate logP (clogP ~2.8), solubility (LogS ~-4.2), and CYP450 inhibition.

- Molinspiration : Calculate drug-likeness scores (e.g., TPSA ~60 Ų) .

Methodological Best Practices

-

Synthetic Challenges :

- Regioselectivity : Use steric hindrance (e.g., bulky substituents) to direct cyclization to the 5-amine position .

- Scale-Up : Replace column chromatography with flash distillation for >10 g batches .

-

Data Reproducibility :

- Report reaction yields as "isolated" (not theoretical) and include full spectral datasets in supplementary materials .

-

Safety Protocols :

- Handling : Use fume hoods and nitrile gloves (LD₅₀ oral rat: 500–2000 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.